![molecular formula C6H7F3O B3145921 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL CAS No. 585532-19-0](/img/structure/B3145921.png)

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL

Vue d'ensemble

Description

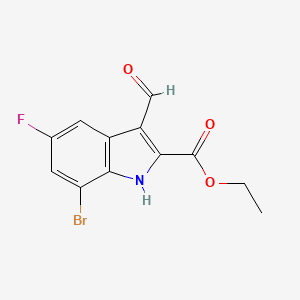

“3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL” is a chemical compound with the molecular formula C6H7F3O . It has a molecular weight of 152.11 . The compound is related to the class of organic compounds known as bicyclic compounds .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

The compound is a light yellow solid . The storage temperature is recommended to be between 0-8°C .Applications De Recherche Scientifique

1. Innovative Synthesis Methods

Bicyclo[1.1.1]pentanes (BCPs), including derivatives like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL, are gaining popularity in medicinal chemistry as bioisosteres. Notably, their synthesis has evolved significantly. Aminoalkylation of [1.1.1]propellane has been reported as a method to directly synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, a related compound. This method proves efficient in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

2. Continuous Flow-Enabled Synthesis

A notable advancement in the synthesis of BCPs involves the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. This process demonstrates the potential for efficient cross-coupling of these building blocks with complex aryl halide substrates (VanHeyst et al., 2020).

3. Radical Acylation for Ketone Synthesis

Radical acylation of [1.1.1]propellane with aldehydes, leading to bicyclo[1.1.1]pentane ketones, is another significant development. This methodology facilitates the late-stage modification of bioactive molecules, enhancing its utility in drug discovery (Li et al., 2022).

4. Enantioselective C–H Functionalization

The enantioselective C–H functionalization of BCPs represents a strategic approach in accessing chiral substituted BCPs. This method, utilizing intermolecular sp3 C–H insertion reactions, has been shown to maintain the integrity of the highly strained bicyclo[1.1.1]pentane framework (Garlets et al., 2020).

5. Applications in Medicinal Chemistry

The utilization of BCPs in medicinal chemistry, particularly as bioisosteres, is well-documented. They offer improved metabolic stability and physicochemical properties in drug candidates. For instance, difluoro-substituted BCPs have been developed as saturated bioisosteres of the benzene ring for drug discovery projects (Bychek et al., 2019).

6. Photoredox and Hydrogen Atom Transfer Catalysis

The synthesis of α-quaternary BCPs using organophotoredox and hydrogen atom transfer catalysis is another significant area. This approach enables efficient addition to [1.1.1]propellane, leading to diverse BCP derivatives, including enantioenriched ones (Nugent et al., 2021).

7. Copper-Mediated Synthesis of Drug-like Bicyclopentanes

The copper-mediated synthesis of drug-like bicyclopentanes through a one-step, three-component radical coupling has been demonstrated. This method produces diverse functionalized bicyclopentanes, some of which show increased metabolic stability compared to their commercial counterparts (Zhang et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Mode of Action

It’s known that the bicyclo[111]pentane (BCP) motif, to which this compound belongs, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Pharmacokinetics

Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with this compound, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

It’s known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Propriétés

IUPAC Name |

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-1-5(10,2-4)3-4/h10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZRNAJOJZWRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)

![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)

![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)

![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)